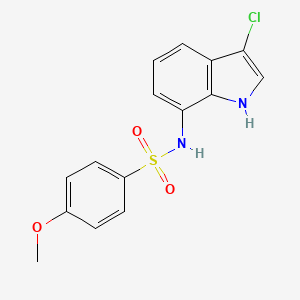

N-(3-chloro-1H-indol-7-yl)-4-methoxy-benzenesulfonamide

Description

Properties

CAS No. |

247186-96-5 |

|---|---|

Molecular Formula |

C15H13ClN2O3S |

Molecular Weight |

336.8 g/mol |

IUPAC Name |

N-(3-chloro-1H-indol-7-yl)-4-methoxybenzenesulfonamide |

InChI |

InChI=1S/C15H13ClN2O3S/c1-21-10-5-7-11(8-6-10)22(19,20)18-14-4-2-3-12-13(16)9-17-15(12)14/h2-9,17-18H,1H3 |

InChI Key |

UEIFSFBNRBJSCK-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2NC=C3Cl |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2NC=C3Cl |

Appearance |

white solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ER67880; ER 67880; ER-67880. |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ER-67880 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Formation of the core structure: The synthesis begins with the preparation of the indole core, which is achieved through a series of cyclization reactions.

Functionalization: The core structure is then functionalized with various groups, including a chloro group and a methoxy group, to enhance its biological activity.

Final assembly: The final step involves the coupling of the functionalized core with a benzenesulfonamide moiety to form ER-67880.

Industrial Production Methods

Industrial production of ER-67880 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

ER-67880 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the compound, leading to different analogs.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the chloro and methoxy groups on the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include various analogs of ER-67880 with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

ER-67880 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study microtubule dynamics and the effects of microtubule inhibition.

Biology: The compound is employed in cell biology research to investigate cell division, proliferation, and apoptosis.

Medicine: ER-67880 is being explored as a potential anticancer agent in preclinical studies, showing efficacy against various cancer cell lines.

Mechanism of Action

ER-67880 exerts its effects by inhibiting microtubule polymerization, which is essential for cell division. The compound binds to tubulin, preventing its polymerization into microtubules, thereby disrupting the mitotic spindle formation. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets of ER-67880 include tubulin and various cyclins involved in cell cycle regulation .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Mechanistic and Pharmacological Differences

(i) E7070 vs. ABT-751

- E7070 disrupts the G1/S transition by modulating cyclin E-CDK2 activity, whereas ABT-751 binds to the colchicine site of tubulin, inhibiting microtubule assembly and inducing mitotic arrest .

- ABT-751 shows oral bioavailability and antimitotic effects in vivo, while E7070 requires intravenous administration due to solubility limitations .

(ii) E7070 vs. PROTAC Derivatives

- PROTACs like DAT389-2 and Compound 9 incorporate E7070’s sulfonamide core but add bifunctional linkers (e.g., polyethylene glycol) to recruit E3 ligases, enabling targeted protein degradation . These compounds exhibit enhanced selectivity for oncoproteins like BRD4 but face challenges in cellular permeability .

(iii) E7070 vs. Indazole Derivatives

- Replacing the indole ring with indazole (e.g., N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide ) alters hydrogen bonding patterns, reducing affinity for carbonic anhydrase IX but increasing anti-inflammatory activity .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparisons

| Property | E7070 | ABT-751 | DAT389-2 (PROTAC) |

|---|---|---|---|

| Molecular Weight | 385.85 g/mol | 354.42 g/mol | 551.2 g/mol |

| LogP (Predicted) | 2.8 | 3.1 | 1.5 |

| Hydrogen Bond Donors | 3 | 2 | 5 |

| Aqueous Solubility | Moderate (β-crystal) | Low | High (due to PEG linker) |

| Bioavailability | Intravenous | Oral | Limited (macromolecule) |

| Key Metabolites | Sulfonamide hydrolysis | Glucuronidation | Proteasomal cleavage |

- E7070’s β-crystal form enhances solubility compared to amorphous forms, critical for formulation stability .

- ABT-751’s pyridinyl group improves membrane permeability, enabling oral dosing .

Clinical and Preclinical Efficacy

- E7070 demonstrated potent antitumor activity in xenograft models (e.g., colon, breast cancer) but faced dose-limiting toxicities in Phase II trials, including neutropenia .

- ABT-751 advanced to Phase II for pediatric neuroblastoma, showing efficacy with manageable side effects .

- PROTACs (e.g., DAT389-2) achieve sub-micromolar IC₅₀ values in leukemia models but require optimization for in vivo stability .

Biological Activity

N-(3-chloro-1H-indol-7-yl)-4-methoxy-benzenesulfonamide is a sulfonamide compound with significant potential in medicinal chemistry, particularly in cancer therapy. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₃ClN₂O₃S. The compound features:

- Indole moiety : Substituted at the 3-position with a chlorine atom.

- Methoxy group : Located at the para position of the benzene ring attached to the sulfonamide group.

The structure contributes to its unique chemical properties, allowing it to interact with various biological targets. The sulfonamide functional group is particularly notable for its role in developing pharmaceuticals that target specific enzymes and receptors involved in pathological processes, such as cancer and inflammation.

Antitumor Activity

Preliminary studies indicate that this compound exhibits antitumor activity by inhibiting specific kinases involved in cancer cell signaling pathways. Research has shown that compounds with similar structural features can effectively disrupt microtubule assembly, leading to apoptosis in cancer cells .

Case Study:

In a study involving various cancer cell lines, this compound demonstrated significant inhibition of MDA-MB-231 breast cancer cells at concentrations as low as 1.0 μM, enhancing caspase-3 activity and causing morphological changes indicative of apoptosis .

Binding Affinity Studies

Binding affinity studies have been conducted to understand how this compound interacts with various biological targets. Techniques such as molecular docking have revealed its potential to bind effectively to sites involved in cancer progression, suggesting a mechanism for its antitumor effects .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds based on their biological activities:

| Compound Name | Structure Characteristics | Notable Activity |

|---|---|---|

| N-(1H-indol-7-yl)-4-nitrobenzenesulfonamide | Indole ring with nitro substitution | Antitumor properties |

| N-(5,8-dimethyl-9H-carbazol-1-yl)-2-nitrobenzenesulfonamide | Carbazole structure with nitro group | Potential antitumor agent |

| N-(1H-indol-7-yl)-4-methylbenzenesulfonamide | Indole ring with methyl substitution | Antimicrobial activity |

This comparison highlights the versatility of sulfonamides in medicinal chemistry and emphasizes the unique structural features and potential applications of this compound.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including nucleophilic substitutions and electrophilic aromatic substitutions. These methods can be optimized for yield and purity depending on the desired application and scale of production.

Q & A

Q. What are the established synthesis routes and purification strategies for N-(3-chloro-1H-indol-7-yl)-4-methoxy-benzenesulfonamide?

The compound is synthesized via a multi-step process:

- Step 1 : Chlorination of 7-nitroindole using N-chlorosuccinimide (NCS) in a hydrous solvent to yield 3-chloro-7-nitroindole.

- Step 2 : Reduction of the nitro group to an amine using SnCl₂ in ethanol, followed by pH adjustment to isolate 3-chloro-7-aminoindole.

- Step 3 : Sulfonylation with 4-methoxybenzenesulfonyl chloride in pyridine, purified via flash chromatography or recrystallization . Critical parameters include solvent choice (e.g., ethanol for reduction) and temperature control during sulfonylation. Impurities are minimized using HPLC with C18 columns and gradient elution (acetonitrile/water) .

Q. How is the structural identity of this compound confirmed in research settings?

Structural confirmation relies on:

- Spectroscopy : ¹H/¹³C NMR to verify indole and sulfonamide moieties; mass spectrometry (ESI-MS) for molecular weight validation.

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks. For example, dihedral angles between the indole and benzene rings (e.g., 30.75° in related analogs) and N–H⋯O/N hydrogen bonds stabilizing the crystal lattice .

Q. What is the proposed mechanism of action in anticancer studies?

The compound exhibits antimitotic and antivascular activity :

- Disrupts microtubule dynamics by binding to the colchicine site, inhibiting tubulin polymerization (IC₅₀ ~1.2 μM in HeLa cells) .

- Suppresses HIF-1α-mediated angiogenesis in xenograft models, reducing tumor vasculature density by ~40% .

Advanced Research Questions

Q. How can researchers design experiments to evaluate synergistic combinations with other anticancer agents?

- Experimental Design :

- Use two-way ANOVA to assess interaction effects in combination studies (e.g., with carboplatin or 5-fluorouracil). Synergy is confirmed if the combination group shows statistically significant tumor volume reduction (p<0.05) compared to monotherapy .

- Isobologram analysis (Steel-Peckham method) quantifies synergy in vitro. For example, simultaneous treatment with oxaliplatin yields a combination index (CI) <1, indicating synergy in HCT15 colon cancer cells .

Q. What in vivo models are appropriate for evaluating antitumor efficacy, and what parameters should be monitored?

- Models : Human xenografts (e.g., HCT116 colon cancer in nude mice) or PDX (patient-derived xenograft) models .

- Parameters :

- Tumor volume (calculated as (L × W²)/2, measured biweekly).

- Metastasis inhibition via bioluminescence imaging.

- Toxicity markers (body weight loss, liver/kidney function) .

Q. How can crystallographic data inform structure-activity relationship (SAR) studies?

- Key Insights :

- Hydrogen bonding : N–H⋯O interactions (e.g., N3–H⋯O1, 2.89 Å) stabilize ligand-receptor binding.

- Dihedral angles : A 65.07° tilt between the indole and benzene rings in analogs correlates with improved tubulin binding .

Q. How should researchers address contradictions in combination therapy outcomes (e.g., synergy vs. antagonism)?

- Case Study : E7070 + cisplatin shows synergy only in pre-treatment schedules, not simultaneous exposure. Resolve via:

- Schedule-dependent analysis : Test sequential vs. concurrent dosing in vitro.

- Mechanistic profiling : Assess DNA damage (γH2AX foci) and apoptosis (Annexin V/PI) to identify context-specific effects .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.